N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a thiadiazine ring with a dioxido functionality, and an acetamide linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as a dithiocarbamate and a suitable amine, under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.
Introduction of the Benzyl Group: The benzyl group with methoxy substitutions can be introduced via a nucleophilic substitution reaction. This involves reacting 2,3-dimethoxybenzyl chloride with a nucleophile, such as a thiol or amine.
Formation of the Acetamide Linkage: The final step involves coupling the benzyl-substituted thiadiazine with an acetamide precursor. This can be achieved through an amidation reaction, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiadiazine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazine ring, leading to the formation of amines or thiols.
Substitution: The methoxy groups on the benzyl ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, R-NH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Potential therapeutic applications due to its bioactivity. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-methyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-ethyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Uniqueness
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a propyl chain. These structural features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The propyl group, in particular, may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-4-12-24-16-9-5-6-11-18(16)31(26,27)23-21(24)30-14-19(25)22-13-15-8-7-10-17(28-2)20(15)29-3/h5-11H,4,12-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJUYCYXFPPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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